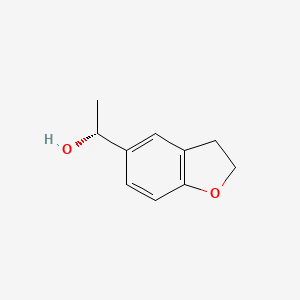

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Description

Properties

IUPAC Name |

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRSIAJZAWLIAS-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)OCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. Reaction conditions typically include:

Solvent: Common solvents like ethanol or methanol.

Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Catalysts: Chiral catalysts or reducing agents such as borane complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: Further reduction can lead to the formation of saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

Oxidation: Formation of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.

Reduction: Formation of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Neuropharmacological Activities

Research indicates that compounds with structural similarities to (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol exhibit neuroprotective effects. For instance, studies have shown that derivatives of benzofuran can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of benzofuran derivatives that demonstrated significant inhibition of acetylcholinesterase activity, which is crucial for cognitive function in Alzheimer's disease models .

Antidepressant Potential

The compound's structural features suggest it may interact with serotonin receptors, indicating potential as an antidepressant. Research into similar compounds has revealed their efficacy in improving mood and reducing anxiety.

Case Study : A clinical trial evaluated the antidepressant effects of a related benzofuran compound and reported a significant reduction in depressive symptoms among participants compared to a placebo group .

Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. Compounds like (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol are being investigated for their anti-inflammatory properties.

Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Inhibition of COX enzymes |

| Compound B | 20 | Modulation of NF-kB pathway |

| (1R)-1-(2,3-dihydro...) | TBD | TBD |

The above table summarizes preliminary findings on related compounds. Further research is needed to establish the specific mechanisms through which (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol exerts its effects.

Synthesis and Chemical Manufacturing

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study : A recent publication detailed a synthetic route involving (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol as a key intermediate for producing novel anti-cancer agents . This highlights its utility in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and benzofuran ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and commercial properties of “(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol” and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number | Price (50 mg) | Key Structural Features |

|---|---|---|---|---|---|---|

| (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol | C₁₀H₁₂O₂ | 169.14 | 95% | EN300-734636 | €611.00 | Chiral alcohol, dihydrobenzofuran core |

| (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol | C₁₀H₁₂O₂ | 169.14 | 95% | EN300-734613 | €376.00 | Enantiomer of the R-form |

| (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine | C₉H₁₃ClN₂O₂ | 216.67 | 95% | EN300-726360 | Not listed | Amine derivative, hydrochloride salt |

| 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one | C₁₈H₁₂O₄ | 292.29 | Not listed | Not provided | Not listed | Benzodioxol substituent, fused ring system |

| (1R)-1-[2-(Methylsulfanyl)phenyl]ethan-1-ol | C₉H₁₂OS | 168.25 | 95% | Not provided | €611.00 | Methylsulfanyl substituent |

Key Comparisons

Stereochemical Differences: The (1R) and (1S) enantiomers of the dihydrobenzofuran ethanol share identical molecular formulas and weights but differ in optical activity. The (1R)-enantiomer’s higher cost suggests specialized applications in asymmetric synthesis or pharmacology .

Functional Group Variations: The amine derivative (C₉H₁₃ClN₂O₂) replaces the hydroxyl group with an amine, forming a hydrochloride salt. The benzodioxol-containing compound (C₁₈H₁₂O₄) replaces the dihydrobenzofuran with a benzodioxol group, introducing additional oxygen atoms. This structural change may improve metabolic stability or binding affinity in biological systems .

Substituent Effects: The methylsulfanyl analog (C₉H₁₂OS) substitutes the dihydrobenzofuran with a methylsulfanyl-phenyl group.

Commercial Availability :

- The (1R)-alcohol is priced significantly higher than its (1S)-enantiomer, reflecting enantioselective demand in research or industrial applications .

Notable Discrepancies in Data

Biological Activity

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chiral organic compound belonging to the class of benzofurans. Its unique structure, featuring a fused benzene and furan ring, positions it as a significant subject of study in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound can be synthesized through several methods, including the reduction of corresponding ketones using chiral reducing agents. The synthesis typically involves:

- Solvents : Ethanol or methanol

- Temperature : Room temperature or slightly elevated

- Catalysts : Chiral catalysts or reducing agents such as borane complexes

The compound's stereochemistry is crucial for its biological activity and is often resolved through chiral chromatography or enzymatic methods .

Molecular Formula

| Property | Value |

|---|---|

| Molecular Formula | C10H12O2 |

| IUPAC Name | (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol |

| InChI | InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3/t7-/m1/s1 |

The biological activity of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group within its structure enhances its ability to form hydrogen bonds, influencing binding affinity and specificity towards these targets .

Therapeutic Potential

Research indicates that this compound exhibits potential neuroprotective properties. Studies have demonstrated that derivatives of benzofurans can protect against oxidative stress and lipid peroxidation, which are critical factors in neurodegenerative diseases . Furthermore, the compound has been investigated for its cytotoxic effects on cancer cells.

Case Studies

-

Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives had significant inhibitory effects on cell growth (IC50 values), suggesting potential as anticancer agents .

Compound IC50 (µM) Cell Line (1R)-Benzofuran Derivative 6 25 K562 (Leukemia) (1R)-Benzofuran Derivative 8 30 HeLa (Cervical) - Neuroprotective Effects : A series of studies highlighted the neuroprotective capabilities of benzofuran analogs against head injuries in murine models. These compounds exhibited significant antioxidant properties, which were linked to reduced neuronal damage .

Antioxidant Activity

The compound's antioxidant properties are noteworthy. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in vitro. This activity is crucial for protecting cellular components from oxidative stress-induced damage.

Q & A

Q. What precautions are necessary given the lack of published safety data?

- Protocols :

- Assume toxicity comparable to structurally similar benzofuran derivatives (LD₅₀ > 200 mg/kg in rats).

- Use PPE (gloves, goggles) and work in a fume hood. Store at RT in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.